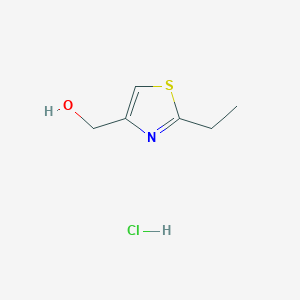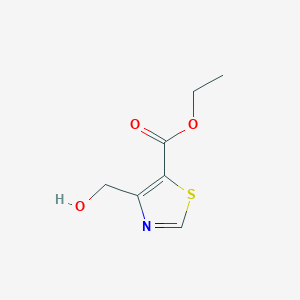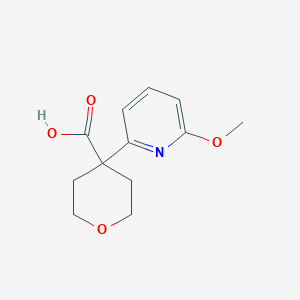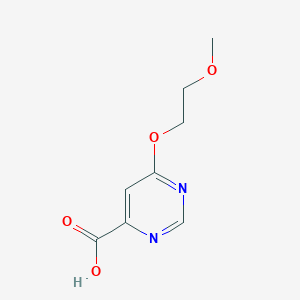
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
説明
“(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride” is a chemical compound with the molecular formula C6H9NOS.ClH . It is a solid substance and is part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for this compound is 1S/C6H9NOS.ClH/c1-2-6-7-5 (3-8)4-9-6;/h4,8H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
“(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride” is a solid substance . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Encapsulation in Zeolite Y
- The compound has been utilized in the synthesis of a molybdenum(VI) complex with a thiazole-hydrazone ligand, encapsulated in zeolite Y. This material serves as a catalyst for the oxidation of primary alcohols and hydrocarbons, displaying high catalytic activity and stability, as well as recycling ability (Ghorbanloo & Maleki Alamooti, 2017).
Bi-heterocyclic Hybrid Molecules
- Bi-heterocyclic hybrid molecules containing thiazole and oxadiazole rings have been synthesized, starting from a derivative of 2-Ethyl-1,3-thiazol-4-YL. These compounds were evaluated for their activity against several enzymes and for cytotoxicity, demonstrating their potential in biomedical applications (Abbasi et al., 2019).
Synthesis of 1,2,3-Triazole Derivatives
- 2-Azido-1,3-thiazoles have been used in the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives. These derivatives are of interest due to their potential applications in pharmaceutical and agrochemical research (Pokhodylo et al., 2018).
Antimicrobial and Antitumor Activity
- Nitrogen heterocycles, including thiazole derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed high activity against bacteria and fungi (Hasanen et al., 2014).
Catalytic Synthesis of Isoxazolecarboxylates
- Ethyl or methyl esters of 2-dimethylaminomethylene-1,3-thiazoles reacted with hydroxylamine hydrochloride in methanol to yield 5-substituted 4-isoxazolecarboxylates, showcasing the compound's role in catalysis (Schenone et al., 1991).
Anticancer Activity
- New thiazole compounds synthesized from 2-Ethyl-1,3-thiazol-4-YL derivatives showed anticancer activity against breast cancer cells, highlighting their therapeutic potential (Sonar et al., 2020).
Enantiomerically Enriched Alcohols
- The compound has been involved in the stereoselective enzymatic acylation and hydrolysis of rac-thiazol-2-yl-methanols for the preparation of enantiomerically enriched alcohols, useful in pharmaceutical chemistry (Pop et al., 2012).
Molecular Aggregation Studies
- Research on the molecular aggregation of thiazole derivatives in various solvents has been conducted, providing insights into the physical chemistry of these compounds (Matwijczuk et al., 2016).
Hydrochloride Crystal Studies
- The compound has been used in the study of hydrochloride crystals, providing insights into their structural and magnetic properties, which can have implications in material science (Yong et al., 2013).
将来の方向性
Thiazoles have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride” could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-2-6-7-5(3-8)4-9-6;/h4,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZKSHGETPFHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride | |
CAS RN |
1609395-65-4 | |
| Record name | 4-Thiazolemethanol, 2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B3059906.png)



![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)

![Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B3059917.png)


![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)

![[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059925.png)

